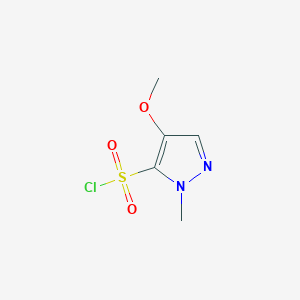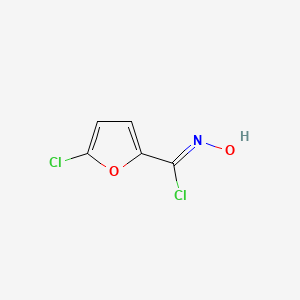
1,3-difluoro-5-(isocyanatomethyl)benzene
Descripción general
Descripción
1,3-difluoro-5-(isocyanatomethyl)benzene, commonly known as DIF-ICMB, is an aromatic compound with a wide range of applications in many scientific fields. This compound has been studied for its potential as a reagent for organic synthesis, as a catalyst for reactions, and for its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Production Optimization
1,3-Bis(isocyanatomethyl)benzene, a variant of the compound, demonstrates high-quality performance with excellent yellowing and weather resistance. It finds applications in optical polymer composite materials, construction, automotive, and other industries. However, the synthesis process using highly toxic phosgene is complex and costly. Research focused on optimizing the synthesis process for 1,3-bis(isocyanatomethyl)benzene to make it safer, more convenient, and environmentally friendly is crucial for its wider application (Dong Jianxun et al., 2018).
Material Science and Polymer Development
In material science, the compound's derivatives are used for creating advanced polyethers with desirable properties like solubility, hydrophobicity, and low dielectric constants, suitable for high-temperature applications. For instance, fluorene diol derivative polymers, using variants of 1,3-bis(isocyanatomethyl)benzene, exhibit high molecular weights and efficient synthesis processes, beneficial for industrial applications in electronics and optics (K. Hiroki et al., 2008).
Chemical and Pharmaceutical Synthesis
The compound is instrumental in synthesizing various chemicals and pharmaceuticals. Its derivatives are key components in creating novel compounds with potential antibacterial properties and in the development of pesticides, highlighting its significance in the chemical and pharmaceutical industries (H. Juneja et al., 2013), (Liu An-chan, 2015).
Advanced Research in Molecular and Material Sciences
Advanced research involving this compound includes studies on its structural and conformational aspects, which are critical for developing new materials with specific properties. For example, its derivatives have been studied for their molecular structure and electron diffraction, providing insights into designing materials with precise molecular configurations (I. N. Kolesnikova et al., 2014).
Propiedades
IUPAC Name |
1,3-difluoro-5-(isocyanatomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-7-1-6(4-11-5-12)2-8(10)3-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMQJTXLALTNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)


![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis](/img/structure/B6599738.png)
![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)

![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)

![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)
![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)


![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)